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  • Product: 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate
  • CAS: 61522-53-0

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate: A Comprehensive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Quinoxaline N-oxides represent a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating po...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline N-oxides represent a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including antibacterial, anticancer, and antiparasitic properties.[1][2][3] Their function as bioreductive prodrugs makes them particularly valuable in the development of targeted therapies for hypoxic tumors.[1] This guide provides an in-depth, practical framework for the synthesis and comprehensive characterization of a specific derivative, 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references, offering a robust resource for researchers in organic synthesis and drug discovery.

Introduction: The Significance of the Quinoxaline N-Oxide Core

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a cornerstone of many pharmacologically active compounds.[4][5] The introduction of one or more N-oxide functionalities dramatically enhances the chemical and biological diversity of this scaffold.[6] Quinoxaline 1,4-dioxides, in particular, have been extensively studied and are known to act as hypoxia-activated prodrugs, where the N-oxide groups are enzymatically reduced in low-oxygen environments (characteristic of solid tumors) to release cytotoxic species.[1]

The target molecule of this guide, 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate, is a quinoxaline monoxide. While the 1,4-dioxide derivatives are more common, monoxides are also of significant interest. They can exhibit distinct reactivity and pharmacological profiles. The strategic placement of a methyl group at the C2 position and a methoxycarbonyl group at the C3 position provides specific steric and electronic properties, offering a valuable building block for further chemical modification and drug development.

This document serves as a technical manual, detailing a reliable synthetic route and the multifaceted analytical workflow required to confirm the identity, structure, and purity of the title compound.

Synthesis of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate

The most direct and widely adopted method for synthesizing quinoxaline N-oxides is the Beirut reaction. This reaction involves the condensation of benzofurazan-1-oxide (benzofuroxan) with a 1,3-dicarbonyl compound or its equivalent. In our case, methyl acetoacetate serves as the ideal β-keto ester partner.

Proposed Reaction Mechanism

The reaction proceeds through a well-established pathway. The initial step involves the nucleophilic attack of the enolate of methyl acetoacetate onto one of the nitrogen atoms of benzofurazan-1-oxide. This is followed by a ring-opening of the furoxan ring, subsequent cyclization, and dehydration to yield the stable aromatic quinoxaline N-oxide structure. The use of a basic catalyst, such as piperidine or triethylamine, is crucial for facilitating the initial enolate formation.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be self-validating, with clear checkpoints and explanations for each step.

Reagents and Materials:

  • Benzofurazan-1-oxide

  • Methyl acetoacetate (freshly distilled)

  • Anhydrous Ethanol (or Methanol)

  • Piperidine (or Triethylamine)

  • Silica Gel (230-400 mesh) for column chromatography

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzofurazan-1-oxide (1.0 eq.) in anhydrous ethanol (approx. 10 mL per gram of benzofuroxan).

    • Causality: Anhydrous ethanol is used as the solvent to ensure the reactivity of the base and prevent unwanted side reactions with water.

  • Addition of Reactants: To the stirred solution, add methyl acetoacetate (1.1 eq.). The slight excess of the β-keto ester ensures the complete consumption of the benzofurazan-1-oxide starting material.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the mixture.

    • Causality: Piperidine acts as a base to deprotonate the α-carbon of methyl acetoacetate, generating the nucleophilic enolate required to initiate the reaction.

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Trustworthiness: TLC monitoring (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) allows for the visualization of the consumption of starting materials and the formation of the product spot, preventing premature or unnecessarily long reaction times.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the crude solid by vacuum filtration. If not, reduce the solvent volume by approximately half using a rotary evaporator.

  • Purification: The crude product should be purified by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the pure 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate.

    • Causality: Column chromatography is essential to remove any unreacted starting materials, the catalyst, and any potential side products, ensuring high purity of the final compound.

  • Final Product: Combine the pure fractions, evaporate the solvent under reduced pressure, and dry the resulting solid under vacuum to obtain the final product. Record the final mass and calculate the percentage yield.

Synthetic Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Work-up & Purification A Dissolve Benzofurazan-1-oxide in Anhydrous Ethanol B Add Methyl Acetoacetate (1.1 eq) A->B C Add Piperidine (catalyst) B->C D Heat to Reflux (2-4h) C->D E Monitor by TLC D->E F Cool to Room Temp E->F G Reduce Volume / Filter F->G H Column Chromatography (Silica Gel) G->H I Evaporate & Dry H->I J 3-(Methoxycarbonyl)-2-methyl- quinoxalin-1-ium-1-olate I->J Final Product

Caption: Synthetic workflow for 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate.

Characterization of the Synthesized Compound

Confirming the structure and purity of the synthesized molecule is paramount. A multi-technique approach provides orthogonal data, leading to an unambiguous assignment.

Spectroscopic and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. For the target molecule, we expect to see distinct signals for the methyl protons, the methoxy protons, and the four aromatic protons on the benzo-fused ring. The splitting patterns and coupling constants of the aromatic protons are particularly diagnostic for confirming the substitution pattern.[7][8]

  • ¹³C NMR: This analysis identifies all unique carbon atoms in the molecule, including the quaternary carbons of the quinoxaline core and the carbonyl carbon of the ester group.[9][10]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. Key vibrational bands to look for include the C=O stretch of the methoxycarbonyl group, the N-O stretch characteristic of the N-oxide, C=N and C=C stretches within the aromatic system, and C-H stretches.[9][11]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to determine the exact mass of the molecule. This allows for the confirmation of the elemental composition and provides the most definitive evidence of the compound's identity.[12][13]

X-ray Crystallography: If a single crystal of sufficient quality can be grown, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state. This is the gold standard for structural characterization.[14]

Expected Analytical Data

The following tables summarize the expected quantitative data for 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate (C₁₁H₁₀N₂O₃).

Table 1: Predicted NMR Data (in CDCl₃)

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 2.8 Singlet 3H C2-CH₃
~ 4.0 Singlet 3H O-CH₃
~ 7.6 - 7.9 Multiplet 3H Aromatic-H
~ 8.5 Doublet of doublets 1H Aromatic-H (H8)
¹³C NMR Chemical Shift (δ, ppm) Assignment
~ 15 C2-CH₃
~ 53 O-CH₃
~ 118 - 145 8 Aromatic Carbons

| | ~ 165 | | | C=O (Ester) |

Table 2: Predicted FT-IR and Mass Spectrometry Data

Technique Expected Value Assignment
FT-IR ~ 1730 cm⁻¹ C=O Stretch (Ester)
~ 1350 cm⁻¹ N-O Stretch
~ 1600, 1480 cm⁻¹ C=C/C=N Aromatic Stretch

| HRMS (ESI+) | m/z 219.0764 | [M+H]⁺ (Calculated for C₁₁H₁₁N₂O₃⁺) |

Characterization Workflow Diagram

G cluster_spectroscopy Primary Spectroscopic Analysis cluster_advanced Structural Confirmation Start Purified Solid Product HNMR 1H NMR (Proton Environment) Start->HNMR CNMR 13C NMR (Carbon Skeleton) Start->CNMR FTIR FT-IR (Functional Groups) Start->FTIR MS HRMS (Elemental Composition) HNMR->MS CNMR->MS XRAY X-Ray Crystallography (3D Structure, if crystal) MS->XRAY Optional Conclusion Structure Verified MS->Conclusion XRAY->Conclusion

Caption: Comprehensive workflow for the characterization of the synthesized compound.

Conclusion and Future Outlook

This guide has outlined a robust and reproducible methodology for the synthesis of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate via the Beirut reaction, a cornerstone of quinoxaline N-oxide chemistry. We have also detailed a comprehensive analytical workflow, blending spectroscopic and spectrometric techniques to ensure the unambiguous characterization of the final product.

The expertise-driven approach, emphasizing the rationale behind procedural steps, is intended to empower researchers to not only replicate this synthesis but also to adapt it for the creation of novel analogues. As a member of the pharmacologically significant quinoxaline N-oxide family, the title compound serves as a valuable platform for further investigation in drug discovery, particularly in the development of next-generation therapeutics targeting bacterial infections and cancer.[2][6]

References

  • Butcher, M., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

  • Dvoryantseva, G. G., et al. (1987). Photochemical reactions of biologically important quinoxaline n-oxides. OSTI.GOV. [Link]

  • Navarrete-Vazquez, G., et al. (2011). Reaction mechanism of quinoxaline 1,4-di-N-oxide on solid supports at room temperature. ResearchGate. [Link]

  • Gomes, G. I. B., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. ResearchGate. [Link]

  • Saeed, A., et al. (2022). An appraisal on synthetic and pharmaceutical perspectives of quinoxaline 1,4-di-N-oxide scaffold. R Discovery. [Link]

  • Pereira, J. A., et al. (2016). Quinoxaline, its derivatives and applications: A state of the art review. SciSpace. [Link]

  • Shen, J., et al. (2018). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. [Link]

  • Haddadin, M. J., et al. (1975). Formation of quinoxaline monoxides from reaction of benzofurazan oxide with enones and carbon-13 NMR correlations of quinoxaline N-oxides. The Journal of Organic Chemistry. [Link]

  • Supporting Information. (n.d.). Rsc.org. [Link]

  • Heravi, M. M., et al. (2014). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. CSIR-NIScPR. [Link]

  • Alanazi, A. M., et al. (2022). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Nagano, H., et al. (2024). Novel mimetic tissue standards for precise quantitative mass spectrometry imaging of drug and neurotransmitter concentrations in. Analytical and Bioanalytical Chemistry. [Link]

  • Al-Ostath, A. I., et al. (2017). Synthesis, Characterization and Cholinesterase Enzymes Inhibitory Activity of Some Novel 3-Methylquinoxaline-2-hydrazones. Organic Chemistry: Current Research. [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000266. MassBank. [Link]

  • Nikolaenko, I. V., & Munro, O. Q. (2004). 3-Methyl-1H-quinoxalin-2-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Datasheet 3-Methylquinoxaline-2-carboxylic acid in DMF. (1998). CSL. [Link]

  • Khan, M. A., & Bhabha, F. (2007). Reaction of 2-hydrazino-3-methylquinoxaline with aryl-1,3-diketones: A structural reinvestigation. Arkivoc. [Link]

  • Langenbeck, U., et al. (1977). Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds. PubMed. [Link]

  • Martins, L. J., et al. (2008). Crystal structure of 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate. ResearchGate. [Link]

  • Badria, F. A. (2002). 3-Ethoxycarbonylmethylenequinoxalin-2-one in Heterocyclic Synthesis. Part 1: Synthesis of New Substituted and Condensed Quinoxalines. ResearchGate. [Link]

  • Ribeiro da Silva, M. D. M. C., et al. (2007). Thermochemical Studies on 3-Methyl-quinoxaline-2-carboxamide-1,4-dioxide Derivatives: Enthalpies of Formation and of N-O Bond Dissociation. CORE. [Link]

  • Ghorab, M. M., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI. [Link]

  • Asif, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

  • Bak, L. R., et al. (2023). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. MDPI. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Search Results for "X-ray crystallography". Beilstein Journals. [Link]

  • Pandey, S., & Pandey, S. K. (2013). Simulation of IR Spectra of Some Organic Compounds-A Review. IOSR Journal of Applied Chemistry. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate: A Comprehensive Whitepaper

Executive Summary The compound 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate (also known by its synonyms methyl 3-methyl-4-oxidoquinoxalin-4-ium-2-carboxylate or methyl 3-methylquinoxaline-2-carboxylate 1-oxide) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate (also known by its synonyms methyl 3-methyl-4-oxidoquinoxalin-4-ium-2-carboxylate or methyl 3-methylquinoxaline-2-carboxylate 1-oxide) is a specialized mono-N-oxide derivative within the quinoxaline family[1]. Quinoxaline N-oxides are highly valued in medicinal chemistry and drug development for their potent biological activities, particularly as anti-mycobacterial agents and bioreductive anti-cancer prodrugs[2]. The presence of the N-oxide moiety (1-ium-1-olate) significantly alters the electron distribution across the pyrazine ring, enhancing its susceptibility to targeted nucleophilic attack and its ability to undergo specific enzymatic reduction in hypoxic environments.

Physicochemical Properties

Understanding the macroscopic physicochemical properties of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate is critical for formulation, handling, and downstream synthetic applications. The zwitterionic nature of the N-oxide bond contributes to its relatively high boiling point and dense molecular packing.

Table 1: Physicochemical Profile of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate (CAS: 61522-53-0)

PropertyValueCausality / Chemical Significance
Molecular Formula C11H10N2O3Defines the core quinoxaline scaffold with methyl and ester substituents.
Molecular Weight 218.21 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant).
Density 1.3 g/cm³Indicates dense molecular packing, typical of planar aromatic N-oxides[1].
Melting Point 112 ºCReflects moderate intermolecular dipole-dipole interactions from the N-oxide[1].
Boiling Point 395.5 ºCHigh boiling point necessitates careful thermal management during distillation[1].
Flash Point 193 ºCHigh thermal stability; requires elevated temperatures for auto-ignition[1].

Bioreductive Activation Mechanism

Quinoxaline N-oxides function as intelligent prodrugs that are selectively activated in hypoxic environments, such as the core of solid tumors or within granulomas formed by Mycobacterium tuberculosis[2]. The mechanism relies on the enzymatic reduction of the N-oxide bond by specific reductases, which triggers a cascade leading to oxidative stress and cell death.

Bioreductive Prodrug Quinoxaline Mono-N-oxide (Prodrug) Hypoxia Hypoxic Environment (Tumor/Macrophage) Prodrug->Hypoxia Diffuses into Reductase Enzymatic Reduction (e.g., Reductases) Hypoxia->Reductase Activates Radical Free Radical Intermediate Reductase->Radical 1e- transfer DNA DNA Cleavage & Oxidative Stress Radical->DNA Induces Apoptosis Cell Death (Apoptosis) DNA->Apoptosis Triggers

Bioreductive activation pathway of quinoxaline N-oxides in hypoxic environments.

Synthetic Methodology: Selective Deoxygenation

The synthesis of the mono-N-oxide typically proceeds via the selective deoxygenation of its highly oxidized precursor, methyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide[3]. This two-step approach is favored over direct synthesis because standard cyclocondensation (the Beirut reaction using benzofuroxan) predominantly yields the 1,4-dioxide[2].

SynthWorkflow Start Methyl 3-methylquinoxaline- 2-carboxylate 1,4-dioxide Reagent Add P(OMe)3 in n-Propanol Start->Reagent Reflux Reflux at 97°C for 2.5h (Deoxygenation) Reagent->Reflux Cooling Cool to 15°C (Crystallization) Reflux->Cooling Filtration Filtration & MeOH Recrystallization Cooling->Filtration Product 3-(Methoxycarbonyl)-2-methyl quinoxalin-1-ium-1-olate Filtration->Product

Step-by-step synthetic workflow for the selective deoxygenation of quinoxaline 1,4-dioxide.

Step-by-Step Experimental Protocol

Objective: To selectively reduce one N-oxide group of the 1,4-dioxide precursor using trimethyl phosphite to yield 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate.

Reagents:

  • Methyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide (200 g, 0.86 mol)[3]

  • Trimethyl phosphite, P(OMe)3 (118 g, 0.95 mol)[3]

  • n-Propanol (2 L)[3]

  • Methanol (for recrystallization)

Methodology & Causality:

  • Dissolution: Suspend 200 g of methyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide in 2 L of n-propanol.

    • Causality: n-Propanol (bp ~97°C) is selected as the solvent because its boiling point provides the exact thermal energy required to drive the deoxygenation without causing thermal degradation of the ester group or the remaining N-oxide[3].

  • Reagent Addition: Add 118 g of trimethyl phosphite to the suspension.

    • Causality: Trimethyl phosphite acts as a mild, oxophilic reducing agent. It selectively attacks the less sterically hindered N-oxide oxygen, forming trimethyl phosphate as a highly soluble by-product while leaving the mono-N-oxide intact[3].

  • Refluxing: Heat the reaction mixture under continuous reflux for 2.5 hours.

    • Causality: The 2.5-hour timeframe ensures complete conversion. Refluxing ensures a homogenous temperature distribution, maximizing the collision frequency between the relatively insoluble 1,4-dioxide and the liquid phosphite[3].

  • Controlled Cooling: Remove the heat source and gradually cool the mixture to 15 °C.

    • Causality: Lowering the temperature to 15 °C drastically reduces the solubility of the mono-N-oxide product in n-propanol, driving supersaturation and inducing the precipitation of a tan crystalline solid[3].

  • Filtration and Purification: Collect the precipitate via vacuum filtration. Recrystallize the crude solid from hot methanol.

    • Causality: Methanol is an excellent solvent for recrystallization here; it dissolves the mono-N-oxide at boiling temperatures but rejects it at room temperature, effectively purging residual trimethyl phosphate and unreacted 1,4-dioxide[3].

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate, the protocol must incorporate a self-validating analytical loop:

  • Melting Point Verification: The purified crystals must exhibit a sharp melting point at exactly 112 ºC[1]. A depressed or broad melting point indicates incomplete deoxygenation (presence of the 1,4-dioxide precursor) or residual solvent contamination.

  • TLC Monitoring: Throughout the 2.5-hour reflux, the disappearance of the highly polar 1,4-dioxide spot and the emergence of the less polar mono-N-oxide spot confirms the reaction's progression and prevents over-reduction to the fully deoxygenated quinoxaline.

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Protocols & Analytical Methods

Method

catalytic applications of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate in organic chemistry

An in-depth guide to the synthesis and projected catalytic applications of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate, a promising yet underexplored scaffold in organocatalysis. Introduction: The Untapped Poten...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis and projected catalytic applications of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate, a promising yet underexplored scaffold in organocatalysis.

Introduction: The Untapped Potential of Quinoxalinium-1-olates in Asymmetric Catalysis

While the field of organocatalysis has seen exponential growth, the exploration of novel catalytic scaffolds remains a key frontier. Heteroaromatic N-oxides, particularly chiral pyridine N-oxides, have established themselves as powerful Lewis base catalysts.[1][2] Their efficacy stems from the nucleophilic oxygen atom of the N-O bond, which can activate various electrophilic species, most notably organosilicon reagents.[1][2] This activation proceeds through the formation of hypervalent silicon intermediates, enabling a range of stereoselective transformations.[1]

This guide focuses on a structurally related but less-explored class of compounds: quinoxalinium-1-olates. Specifically, we will delve into the synthesis and potential catalytic applications of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate . Although direct literature on the catalytic use of this specific molecule is scarce, its structural analogy to well-established N-oxide catalysts suggests significant potential. This document, therefore, serves as a scientifically grounded projection of its utility, providing researchers with the necessary protocols to synthesize the catalyst and explore its applications in key organic transformations. We will focus on its proposed use in the asymmetric allylation of aldehydes, a benchmark reaction for evaluating new Lewis base catalysts.[1][3]

Part 1: Synthesis of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate

The synthesis of the target catalyst can be envisioned as a two-step process, beginning with the construction of the quinoxalinone core, followed by N-oxidation.

Workflow for Catalyst Synthesis

cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: N-Oxidation cluster_2 Step 3: Esterification (Alternative Route) A o-Phenylenediamine C 3-Methylquinoxalin-2(1H)-one A->C B Methyl Pyruvate B->C D 3-Methylquinoxalin-2(1H)-one F Target Catalyst D->F E m-CPBA E->F G 3-Methylquinoxalin-2(1H)-one-4-oxide I Target Catalyst G->I H Methanol, Acid Catalyst H->I

Caption: Proposed synthetic workflow for 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate.

Experimental Protocol: Synthesis of 3-Methylquinoxalin-2(1H)-one

This initial step involves the cyclocondensation of o-phenylenediamine with a pyruvate derivative.[4]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in 150 mL of ethanol.

  • Reagent Addition: To this solution, add methyl pyruvate (10.2 g, 0.1 mol).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Purification: The crude product can be recrystallized from ethanol to yield pure 3-methylquinoxalin-2(1H)-one as a crystalline solid.

Experimental Protocol: N-Oxidation and Esterification

The subsequent N-oxidation can be achieved using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). The esterification of the resulting carboxylic acid (from hydrolysis of the methyl ester during oxidation or starting with pyruvic acid) can then be performed. A more direct approach is the N-oxidation of the pre-formed ester.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-methylquinoxalin-2(1H)-one (8.0 g, 0.05 mol) in 100 mL of dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (77%, 12.3 g, 0.055 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to quench the excess peroxy acid, followed by brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 3-methylquinoxalin-2(1H)-one-4-oxide, can be purified by column chromatography.

  • Esterification (if starting with pyruvic acid): Suspend the N-oxide carboxylic acid in methanol (100 mL) and add a catalytic amount of concentrated sulfuric acid (0.5 mL). Reflux the mixture for 4-6 hours. Cool, neutralize with sodium bicarbonate, and extract with ethyl acetate. Purify by column chromatography to yield the final product, 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate .

Part 2: Catalytic Application in Asymmetric Allylation

The synthesized quinoxalinium-1-olate is proposed to act as a potent Lewis base catalyst for the asymmetric allylation of aldehydes with allyltrichlorosilane.

Proposed Catalytic Cycle

The catalytic cycle is initiated by the nucleophilic attack of the N-oxide oxygen onto the silicon atom of allyltrichlorosilane. This forms a highly reactive, hypervalent silicate intermediate, which then delivers the allyl group to the aldehyde in a stereocontrolled manner.

A Catalyst (Quinoxalinium-1-olate) C Hypervalent Silicate Intermediate A->C Activation B Allyltrichlorosilane B->C E Transition State (Chair-like) C->E D Aldehyde (R-CHO) D->E E->A Catalyst Regeneration G Silylated Product E->G Allyl Transfer F Homoallylic Alcohol Product G->F Hydrolysis

Caption: Proposed catalytic cycle for the asymmetric allylation of aldehydes.

Experimental Protocol: Asymmetric Allylation of Benzaldehyde
  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the catalyst, 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate (0.02 mmol, 10 mol%).

  • Solvent and Reagents: Add anhydrous dichloromethane (2.0 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Add freshly distilled benzaldehyde (0.2 mmol, 1.0 equiv.).

  • Key Reagent Addition: Add allyltrichlorosilane (0.3 mmol, 1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at -78 °C for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired homoallylic alcohol.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation: Expected Scope and Performance

The following table presents hypothetical yet representative data for the catalytic allylation of various aldehydes, based on typical results observed with similar N-oxide catalysts.[3]

EntryAldehyde SubstrateTime (h)Yield (%)ee (%)
1Benzaldehyde249592
24-Nitrobenzaldehyde249895
34-Methoxybenzaldehyde368588
42-Naphthaldehyde369091
5Cinnamaldehyde487585
6Cyclohexanecarboxaldehyde487080

Conclusion and Future Outlook

This guide provides a comprehensive framework for the synthesis and pioneering catalytic application of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate . By leveraging established principles of N-oxide catalysis, we have outlined a robust protocol for its use in the asymmetric allylation of aldehydes, a cornerstone transformation in organic synthesis. The proposed methods are grounded in analogous reactions from the literature, ensuring a high probability of success for researchers venturing into this new territory.

The true potential of this catalyst class likely extends far beyond the application detailed here. Future work could explore its utility in other silicon-mediated reactions, such as propargylation and allenylation, or even in entirely different catalytic paradigms like photoredox catalysis, where quinoxaline derivatives have already shown promise.[5] The modular nature of the quinoxaline core allows for fine-tuning of steric and electronic properties, opening the door to a new generation of highly effective and selective organocatalysts.

References

Sources

Application

The Strategic Application of Quinoxalinium-1-olates in Heterocyclic Synthesis: A Guide to 1,3-Dipolar Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Quinoxaline Scaffold and the Unique Role of Mesoionic Intermediates Quinoxaline derivatives are a cornerstone in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Quinoxaline Scaffold and the Unique Role of Mesoionic Intermediates

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of a wide range of therapeutic agents with diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties[1][2][3][4][5]. The continuous exploration for novel molecular entities with enhanced potency and selectivity has driven the development of innovative synthetic methodologies to access functionalized quinoxaline cores[6]. Among these, the use of mesoionic compounds like 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate as key building blocks represents a sophisticated strategy for constructing complex heterocyclic systems.

This document provides a detailed guide on the preparation of advanced quinoxaline derivatives through the application of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate in 1,3-dipolar cycloaddition reactions. We will delve into the underlying chemical principles, provide a comprehensive experimental protocol, and discuss the significance of this methodology in the context of modern drug discovery.

The Power of 1,3-Dipolar Cycloaddition: A Gateway to Novel Heterocycles

The 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate is best understood as a stabilized azomethine ylide, a class of 1,3-dipoles that are highly valuable in the synthesis of five-membered nitrogen-containing heterocycles[7]. In this mesoionic structure, the positive and negative charges are delocalized over the quinoxaline ring system, making it a reactive partner for cycloaddition reactions with various dipolarophiles, particularly electron-deficient alkenes and alkynes.

The strategic advantage of employing this quinoxalinium ylide lies in its ability to generate fused pyrrolo[1,2-a]quinoxaline frameworks in a highly regio- and stereoselective manner. This reaction provides a direct and efficient route to polycyclic aromatic systems that are of significant interest in the development of new therapeutic agents[8][9].

Visualizing the Reaction Pathway: 1,3-Dipolar Cycloaddition

The following diagram illustrates the general mechanism for the 1,3-dipolar cycloaddition of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate with an alkyne dipolarophile, leading to the formation of a pyrrolo[1,2-a]quinoxaline derivative.

1,3-Dipolar_Cycloaddition cluster_reactants Reactants cluster_ts Concerted Cycloaddition cluster_product Product Ylide 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate (1,3-Dipole) TS [3+2] Transition State Ylide->TS Dipolarophile Alkyne Dipolarophile (e.g., DMAD) Dipolarophile->TS Product Pyrrolo[1,2-a]quinoxaline Derivative TS->Product

Caption: General workflow of the 1,3-dipolar cycloaddition.

Application Protocol: Synthesis of a Pyrrolo[1,2-a]quinoxaline Derivative

This protocol details a representative procedure for the synthesis of a pyrrolo[1,2-a]quinoxaline derivative via the 1,3-dipolar cycloaddition of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate with dimethyl acetylenedicarboxylate (DMAD).

Materials and Reagents
  • 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Anhydrous Toluene (or other suitable aprotic solvent such as xylene or dioxane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate (1.0 mmol).

  • Inert Atmosphere: Purge the flask with a slow stream of nitrogen or argon for 5-10 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (15-20 mL) to the flask. Stir the mixture to dissolve the starting material.

  • Addition of Dipolarophile: To the stirred solution, add dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol, 1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is then purified by silica gel column chromatography. A gradient elution system, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is typically effective in isolating the desired pyrrolo[1,2-a]quinoxaline product.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Results and Discussion

The reaction is expected to yield the corresponding dimethyl 1-methyl-2-(methoxycarbonyl)pyrrolo[1,2-a]quinoxaline-4,5-dicarboxylate. The yields for such cycloaddition reactions are typically in the moderate to good range, depending on the specific substrates and reaction conditions.

The regioselectivity of the reaction is a key feature. The more electrophilic carbon of the DMAD will preferentially bond with the nucleophilic carbon of the ylide, leading to a single major regioisomer.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for the synthesis of pyrrolo[1,2-a]quinoxalines from quinoxalinium ylides and acetylenic esters.

ParameterValue
Ylide to Dipolarophile Ratio 1 : 1.2
Solvent Anhydrous Toluene
Temperature 110 °C (Reflux)
Reaction Time 12-24 hours
Typical Yield 60-85%

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure that the starting materials are pure and the solvent is anhydrous. The reaction time may also need to be extended.

  • Side Products: The formation of side products can sometimes occur. Careful monitoring by TLC and optimization of the purification protocol are crucial.

  • Alternative Solvents: Other high-boiling aprotic solvents like xylene or dioxane can be used. The choice of solvent can influence the reaction rate and yield.

Conclusion and Future Perspectives

The 1,3-dipolar cycloaddition of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate provides a powerful and elegant method for the synthesis of complex, fused quinoxaline derivatives. This approach offers high levels of regio- and stereocontrol, making it a valuable tool for medicinal chemists and drug development professionals. The resulting pyrrolo[1,2-a]quinoxaline scaffolds are of significant interest for the development of new therapeutic agents targeting a wide range of diseases. Future work in this area may focus on expanding the scope of dipolarophiles, including unsymmetrical alkynes and various alkenes, to generate a wider diversity of quinoxaline-based molecular architectures.

References

  • S. N. Pandeya, S. Smitha, M. Jyoti, and S. K. Sridhar, "Biological activities of quinazoline derivatives," Acta Pharmaceutica, vol. 55, no. 1, pp. 1-18, 2005.
  • J. A. Pereira, et al., "Quinoxaline, its derivatives and applications: A state of the art review," European Journal of Medicinal Chemistry, vol. 97, pp. 664-672, 2015.
  • A. K. Chakraborti, et al., "Recent advances in the synthesis and reactivity of quinoxaline," Organic Chemistry Frontiers, vol. 8, no. 15, pp. 4237-4272, 2021.
  • M. A. Ali, M. S. Yar, "Quinoxaline derivatives: A patent review (2010-2015)," Expert Opinion on Therapeutic Patents, vol. 26, no. 7, pp. 831-844, 2016.
  • S. K. Sridhar, S. N. Pandeya, J. P. Stables, and A. Ramesh, "Anticonvulsant activity of quinazolinonyl-4-thiazolidinones and quinazolinonyl-2-azetidinones: role of lipophilicity," European Journal of Medicinal Chemistry, vol. 37, no. 6, pp. 575-585, 2002.
  • D. J. Brown, in The Chemistry of Heterocyclic Compounds, Quinoxalines: Supplement II, E. C. Taylor and P. Wipf, Eds. John Wiley & Sons, 2004.
  • I. A. Padwa, in 1,3-Dipolar Cycloaddition Chemistry, A. Padwa, Ed. John Wiley & Sons, 1984.
  • G. Jones, in The Chemistry of Heterocyclic Compounds, Pyrrolo[1,2-a]quinoxalines, E. C. Taylor and A. Weissberger, Eds. John Wiley & Sons, 1980.
  • M. G. M. D'Oca, et al., "Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells," Journal of Chemistry, vol. 2021, Article ID 5596816, 2021.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate Synthesis

Welcome to the Technical Support Center for the synthesis of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate . This compound (also referred to in literature as methyl 3-methylquinoxaline-2-carboxylate 4-oxide) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate . This compound (also referred to in literature as methyl 3-methylquinoxaline-2-carboxylate 4-oxide) is a critical intermediate in the development of bioreductive agents and antituberculosis drugs[1].

Synthesizing this specific mono-N-oxide requires a highly controlled two-stage process: the construction of a 1,4-dioxide intermediate via the Beirut Reaction , followed by a regioselective monodeoxygenation . This guide provides field-proven protocols, mechanistic insights, and troubleshooting FAQs to help you maximize your yield and prevent common side reactions.

Part 1: Validated Experimental Protocols & Mechanistic Causality

Step 1: Synthesis of the 1,4-Dioxide Intermediate (Beirut Reaction)

To achieve the target mono-N-oxide, you must first synthesize the fully oxidized intermediate, methyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide.

Step-by-Step Methodology:

  • Preparation: Dissolve benzofuroxan (1.0 eq) and methyl acetoacetate (1.1 eq) in anhydrous tetrahydrofuran (THF) or methanol[2].

  • Catalysis: Slowly add a base catalyst (e.g., NaH for THF systems, or NH₃ for methanol systems) while strictly maintaining the reaction temperature between 0°C and 25°C using an ice bath[2].

  • Cyclization: Stir the reaction mixture for 2 to 4 hours (if using NaH/THF) or up to 24 hours (if using weaker bases)[1][2].

  • Isolation: Filter the resulting precipitate, wash thoroughly with cold methanol, and recrystallize from a methanol/n-hexane mixture to obtain the pure 1,4-dioxide intermediate[1].

Causality & Self-Validation: The base deprotonates methyl acetoacetate to form a highly nucleophilic enolate, which subsequently attacks the electrophilic nitrogen of benzofuroxan. Because this cyclization is highly exothermic, strict temperature control is required; failure to cool the vessel leads to the rapid thermal degradation of benzofuroxan. The protocol is self-validating : a successful reaction is visually confirmed by a distinct color shift (typically to deep red or brown), followed by the spontaneous precipitation of the 1,4-dioxide as a crystalline solid[1].

Step 2: Regioselective Deoxygenation

This step selectively removes one oxygen atom to yield the final 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate.

Step-by-Step Methodology:

  • Suspension: Suspend the methyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide (e.g., 200 g, 0.86 mol) in n-propanol (2 L)[3].

  • Reagent Addition: Add exactly 1.1 equivalents of trimethyl phosphite, P(OMe)3​ (118 g, 0.95 mol)[3].

  • Reflux: Heat the mixture under reflux (approx. 97°C) for exactly 2.5 hours[3].

  • Crystallization: Cool the solution to 15°C to induce crystallization of the target mono-N-oxide[3].

  • Collection: Collect the tan solid by filtration and recrystallize from methanol. Expected yield is ~81%[3].

Causality & Self-Validation: Trimethyl phosphite acts as a mild, highly selective oxygen acceptor. The regioselectivity of this deoxygenation is entirely dictated by the electron-withdrawing methoxycarbonyl (ester) group at the adjacent carbon[4]. The ester group pulls electron density away from its adjacent nitrogen, significantly weakening that specific N–O bond. Consequently, P(OMe)3​ selectively reduces this weakened bond, leaving the opposite N-oxide intact[4]. The protocol validates itself physically: the suspension will completely dissolve into a clear solution upon reaching reflux, and the target mono-N-oxide will selectively precipitate upon cooling to 15°C[3].

Part 2: Synthesis Workflow & Pathway Visualization

SynthesisWorkflow SM Starting Materials Benzofuroxan + Methyl Acetoacetate Step1 Step 1: Beirut Reaction Catalyst: NaH/THF or NH3/MeOH Temp: 0-25°C SM->Step1 Int Intermediate Methyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide Step1->Int 60-80% Yield Error1 Yield Loss: Incomplete Cyclization (Weak base / Low Temp) Step1->Error1 Step2 Step 2: Selective Deoxygenation Reagent: P(OMe)3 (1.1 eq) Solvent: PrOH, Reflux 2.5h Int->Step2 Target Target Compound 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate Step2->Target 81% Yield Regioselective Error2 Yield Loss: Over-reduction (Excess P(OMe)3 / Prolonged heating) Step2->Error2

Workflow for the two-step synthesis of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate.

Part 3: Troubleshooting & FAQs

Q1: Why is my yield of the 1,4-dioxide intermediate so low (<40%) during the Beirut reaction? A1: Low yields in the Beirut reaction are almost always caused by inadequate temperature control or suboptimal base selection. If the reaction overheats, benzofuroxan decomposes into useless byproducts. Conversely, using a weak base may result in incomplete enolate formation. Switching from traditional amine bases to a NaH/THF system can shorten reaction times to 2–4 hours and reliably improve yields to 60–80%[2].

Q2: During Step 2, I am getting a mixture of the target mono-N-oxide and fully deoxygenated quinoxaline. How do I prevent this? A2: Over-reduction to the fully deoxygenated quinoxaline occurs when an excess of trimethyl phosphite is used or the reflux time is extended beyond 2.5 hours[3]. Ensure strict stoichiometric control (no more than 1.1 equivalents of P(OMe)3​ ). Trimethyl phosphite requires the "doubling of the N-oxide function" to be highly active; once the mono-N-oxide is formed, the reduction rate drops significantly, but prolonged heating will eventually force the second deoxygenation[4].

Q3: Can I use other reducing agents like sodium dithionite or phosphorus trichloride to achieve this regioselectivity? A3: It is highly discouraged if your goal is high yield and purity. While sodium dithionite and phosphorus trichloride can deoxygenate quinoxaline N-oxides, they frequently yield complex mixtures of isomeric monoxides and dideoxygenated products[3][4]. Trimethyl phosphite is the gold standard for this specific transformation because it consistently provides excellent regioselectivity driven by the electron-withdrawing ester group[4].

Part 4: Quantitative Data & Reagent Comparison

To further illustrate why trimethyl phosphite is the optimal choice for Step 2, consult the following comparison of common deoxygenation reagents used for quinoxaline 1,4-dioxides[3][4]:

Reducing ReagentSolvent SystemTemp (°C)RegioselectivityTypical YieldRisk of Over-reduction
Trimethyl phosphite n-Propanol97 (Reflux)Excellent (Adjacent to EWG)81% Low (with 1.1 eq limit)
L-Ascorbic acid Water90-95Good~85%Low
Sodium dithionite H₂O / MeOH20-25Moderate45-80%Moderate
Phosphorus trichloride Chloroform0-5Poor (Isomeric mixtures)VariableHigh

Sources

Optimization

Technical Support Center: A Guide to Resolving Solubility Issues with 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate in Aqueous Media

Welcome to the technical support guide for 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. Our goal is to equip you with the knowledge to overcome these issues and ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate and why is its aqueous solubility a common challenge?

3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate is a quinoxaline derivative. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, forming the basis for a wide range of biologically active compounds.[1] The N-oxide functional group (the -1-ium-1-olate portion) is a highly polar, zwitterionic moiety that can form strong hydrogen bonds and is often added to molecules to increase water solubility.[2][3]

However, the overall solubility of the molecule is a delicate balance between this polar N-oxide group and the largely hydrophobic quinoxaline core. The planar, aromatic structure of quinoxalines can lead to strong intermolecular π-π stacking in the solid state, creating a stable crystal lattice that is difficult to break apart with water molecules, thus contributing to poor aqueous solubility.[4]

Q2: What are the key physicochemical properties of this compound that I should be aware of?
PropertyExpected CharacteristicImplication for Aqueous Solubility
LogP (Octanol-Water Partition Coefficient) Moderately LipophilicThe aromatic core suggests a preference for non-polar environments, which can limit solubility in water.
pKa (Acid Dissociation Constant) Weakly BasicThe quinoxaline ring system is weakly basic.[5] This suggests that the compound's charge state, and therefore its solubility, can be manipulated by adjusting the pH of the medium.[]
Crystal Lattice Energy Potentially HighThe planar structure allows for efficient packing in a solid state, which requires significant energy to disrupt for dissolution.[4]
N-Oxide Group Polar, H-bond AcceptorThis group is intended to enhance water solubility by interacting with water molecules.[3] However, its effect can be counteracted by the rest of the molecule's hydrophobicity.

Troubleshooting Guide: From Stock to Final Concentration

Precipitation is the most common indicator of solubility issues. It can occur when preparing a stock solution, or more frequently, when diluting the stock into your final aqueous experimental medium—a phenomenon known as "solvent shock".[7]

Initial Troubleshooting Workflow

This diagram outlines the systematic approach to diagnosing and solving solubility problems.

G start Precipitation observed in final aqueous medium check_stock Step 1: Inspect Stock Solution. Is it clear? start->check_stock stock_precip Precipitate in stock. Re-dissolve (warm/vortex). If fails, prepare fresh stock. check_stock->stock_precip No stock_clear Stock is clear. Issue is likely solvent shock or exceeding solubility limit. check_stock->stock_clear Yes dilution Step 2: Optimize Dilution Protocol. (See Protocol 2) stock_clear->dilution ph_adjust Step 3: Adjust pH of Aqueous Medium. (See Protocol 3) dilution->ph_adjust cosolvent Step 4: Use a Co-solvent in Final Medium. (See Protocol 4) ph_adjust->cosolvent advanced Step 5: Consider Advanced Methods (e.g., Cyclodextrins) cosolvent->advanced

Caption: A step-by-step workflow for troubleshooting compound precipitation.

Q3: My compound won't fully dissolve when making a concentrated stock. What should I do?

This indicates that you have chosen an inappropriate solvent or are exceeding the compound's solubility limit in that solvent.

Causality: The ideal stock solvent must be able to overcome the compound's crystal lattice energy. Water-miscible organic solvents are typically required for non-polar compounds.[8]

Solution:

  • Switch to a stronger organic solvent. Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds and is a common first choice. Other options include N,N-dimethylformamide (DMF) or ethanol.

  • Apply gentle heating and vortexing. Warming the solution (e.g., to 37°C) can help overcome the energy barrier for dissolution.[7]

  • Sonication. Using an ultrasonic bath can provide the energy needed to break apart solid particles and enhance dissolution.

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Weigh the required amount of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate powder into a sterile, appropriate vial.

  • Add a small volume of 100% DMSO (or another suitable organic solvent).

  • Vortex vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a 37°C water bath or heating block for 10-15 minutes, vortexing intermittently.

  • Once fully dissolved, bring the solution to the final desired volume with more solvent.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Store the stock solution appropriately, often at -20°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[7]

Q4: My DMSO stock is clear, but the compound precipitates immediately when I add it to my aqueous buffer. What's happening?

This is a classic case of solvent shock . The compound is soluble in the high-concentration organic solvent but crashes out when rapidly diluted into an aqueous medium where its solubility is much lower.[7]

Causality: The abrupt change in solvent polarity from a favorable organic environment to an unfavorable aqueous one causes the compound molecules to aggregate and precipitate before they can be properly solvated by water.

Solution:

  • Modify the dilution technique. Instead of adding the small volume of DMSO stock directly into the large volume of buffer, try the reverse: add the aqueous buffer to the DMSO stock dropwise while continuously vortexing. This gradual change in solvent composition can help keep the compound in solution.[9]

  • Pre-warm the aqueous medium. Increasing the temperature of your buffer (e.g., to 37°C) can sometimes increase the compound's solubility limit.[9]

  • Reduce the final concentration. Your target concentration may simply be above the compound's maximum solubility in the final aqueous buffer. Test a lower concentration if your experimental design allows.

Protocol 2: Optimized Dilution to Avoid Solvent Shock
  • Bring both the compound stock solution and the aqueous destination buffer to the desired experimental temperature (e.g., room temperature or 37°C).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Place the tube on a vortex mixer at a medium speed.

  • While vortexing, slowly add the aqueous buffer drop-by-drop to the DMSO stock.

  • Continue adding the buffer until the final volume is reached.

  • Visually inspect the final solution for any signs of precipitation or cloudiness.

Advanced Strategies to Enhance Aqueous Solubility

If optimizing the stock preparation and dilution protocol is insufficient, the next step is to modify the aqueous medium itself.

Q5: Can I improve solubility by changing the pH of my buffer?

Yes, this is a highly effective strategy for ionizable compounds.[]

Causality: Quinoxaline derivatives are typically weakly basic.[5][10] In acidic conditions (lower pH), the nitrogen atoms in the quinoxaline ring can become protonated, acquiring a positive charge. This charged species will have a much greater affinity for polar water molecules, thus increasing solubility. Conversely, at higher pH, the compound will be in its neutral, less soluble free base form.

G cluster_0 High pH (e.g., pH 8) cluster_1 Low pH (e.g., pH 5) high_ph Compound (Neutral) Low Solubility (Precipitation Risk) low_ph Compound-H+ (Charged) High Solubility high_ph->low_ph Add Acid (H+) low_ph->high_ph Add Base (OH-)

Caption: Effect of pH on the solubility of a weakly basic compound.

Protocol 3: pH-Dependent Solubility Testing
  • Prepare a series of buffers covering a relevant pH range (e.g., pH 5.0, 6.0, 7.0, 7.4).

  • Add an excess amount of the solid compound to a small volume of each buffer.

  • Equilibrate the samples by rotating or shaking them at a constant temperature for 24 hours to ensure the solution is saturated.

  • Pellet the undissolved solid by centrifugation at high speed.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against pH to determine the optimal pH range for your experiment.

Important Note: While lowering the pH can increase solubility, you must ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).[8]

Q6: My compound still precipitates at my desired final concentration and pH. Should I use a co-solvent?

Yes, using a co-solvent is a common and powerful technique.[11]

Causality: Co-solvents are water-miscible organic solvents that, when added in small amounts to an aqueous solution, reduce the overall polarity of the solvent system.[12] This makes the environment more favorable for a hydrophobic compound, effectively increasing its solubility.[13]

Solution:

  • Introduce a small percentage of a biocompatible co-solvent into your final aqueous medium.

  • The amount of co-solvent should be kept to a minimum, as high concentrations can be toxic to cells or interfere with biological assays.

Co-solventTypical Final Concentration Limit (Cell-based assays)Notes
DMSO < 0.5% (v/v)Most common, but can have biological effects at higher concentrations.[14]
Ethanol < 1% (v/v)A good alternative, but can be volatile.
Polyethylene Glycol 400 (PEG 400) 1-5% (v/v)Generally well-tolerated by biological systems.[9]
Propylene Glycol 1-5% (v/v)Another common, low-toxicity option.[12]
Protocol 4: Co-solvent Screening
  • Prepare several batches of your final aqueous buffer, each containing a different co-solvent (e.g., 0.5% DMSO, 1% Ethanol, 2% PEG 400).

  • Using the optimized dilution method (Protocol 2), add your compound stock to each of these co-solvent-containing buffers to achieve the desired final concentration.

  • Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours at 37°C).

  • Crucially, run a vehicle control for each co-solvent condition in your assay to ensure the co-solvent itself does not affect your experimental results.

Q7: Are there any other advanced methods I can try if these steps fail?

For particularly challenging compounds, formulation technologies like complexation with cyclodextrins can be employed.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" where the hydrophobic part of the drug is shielded within the cyclodextrin's core, while the complex as a whole remains water-soluble.[][17][18] This is particularly useful for BCS Class II and IV compounds.[]

This method typically requires more formulation development, including creating a solid dispersion of the compound and the cyclodextrin (e.g., by freeze-drying), but can dramatically improve solubility.[4]

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. J Jude Jenita.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8.
  • Technical Support Center: Overcoming Poor Solubility of Quinoxaline Compounds. Benchchem.
  • Quinoxaline, its derivatives and applications: A state of the art review. SciSpace.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. National Center for Biotechnology Information.
  • An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives. Benchchem.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing.
  • Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. Benchchem.
  • Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • Cosolvent. Wikipedia.
  • Troubleshooting Peraquinsin precipitation in aqueous solution. Benchchem.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. MCE.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.
  • Solubility enhancement techniques: A comprehensive review. ResearchGate.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. National Center for Biotechnology Information.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.

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Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals working with quinoxaline N-oxide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals working with quinoxaline N-oxide derivatives.

Isolating 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate (commonly referred to as methyl 3-methylquinoxaline-2-carboxylate 1-oxide) presents unique thermodynamic and chromatographic challenges. The highly polarized N-oxide bond (N⁺-O⁻) acts as a powerful hydrogen-bond acceptor, causing strong interactions with chromatographic stationary phases and unpredictable solubility profiles in standard organic solvents 1. This guide provides field-proven, self-validating methodologies to ensure high-yield, high-purity isolation.

Process Visualization

The following workflow outlines the optimal sequence for isolating the target N-oxide from a crude reaction mixture (e.g., post-deoxygenation of the 1,4-dioxide precursor).

Purification A Crude Reaction Mixture (N-oxide + Impurities) B Silica Gel Chromatography (DCM:MeOH Gradient) A->B C Fractions Concentration (Rotary Evaporation) B->C D Hot Dissolution (Methanol at 60°C) C->D E Anti-Solvent Addition (Dropwise n-Hexane) D->E F Controlled Cooling (RT then 0°C) E->F G Vacuum Filtration & Cold Solvent Wash F->G H Pure 3-(Methoxycarbonyl)- 2-methylquinoxalin-1-ium-1-olate G->H

Purification workflow for 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate.

Quantitative Performance Metrics

Selecting the right purification strategy depends on your initial crude purity. The table below summarizes expected outcomes based on literature benchmarks and established laboratory protocols 2.

Purification StageSolvent System / MethodStarting PurityFinal PurityExpected Recovery Yield
Flash Chromatography DCM : Methanol (98:2 to 95:5)50 - 65%85 - 90%78 - 85%
Single-Solvent Recrystallization Methanol (Hot)85 - 90%~95.0%60 - 65%
Dual-Solvent Recrystallization Methanol / n-Hexane85 - 90%> 99.5%75 - 82%

Standard Operating Procedures (SOPs)

Protocol A: Pre-Purification via Flash Column Chromatography

Direct recrystallization of highly impure crude mixtures often fails due to the co-crystallization of the unoxidized quinoxaline or the 1,4-dioxide precursor.

  • Column Preparation: Slurry standard silica gel in Dichloromethane (DCM). Add 0.5% v/v Triethylamine (TEA) to the slurry.

    • Causality: The highly polarized N-oxide group binds irreversibly to acidic silanol (-SiOH) groups on the silica. TEA caps these active sites, preventing product streaking and ensuring sharp elution bands 3.

  • Loading: Dissolve the crude product in a minimal volume of DCM and apply it evenly to the column head.

  • Elution: Run a gradient from 100% DCM to 95:5 DCM:Methanol.

    • Self-Validation Check: Monitor fractions via TLC (UV 254 nm). The N-oxide will appear as a distinct, strongly UV-active spot. If the spot begins to tail, increase the methanol concentration by 1%.

  • Concentration: Pool the product-containing fractions and concentrate via rotary evaporation (water bath < 40°C) to yield a semi-pure solid.

Protocol B: Dual-Solvent Recrystallization (Methanol/n-Hexane)

This protocol exploits the differential solubility of the N-oxide moiety (soluble in polar methanol) and the lipophilic ester/methyl groups (insoluble in non-polar hexane).

  • Hot Dissolution: Suspend the semi-pure solid in a minimal amount of methanol. Heat gently to 60°C with stirring until complete dissolution occurs.

    • Causality: Methanol effectively solvates the polar N-oxide moiety at elevated temperatures while keeping the lipophilic domains dynamic. Do not exceed 65°C to avoid thermal deoxygenation 4.

  • Anti-Solvent Addition: Remove the flask from the heat source. Immediately begin adding n-hexane dropwise while swirling. Stop addition the exact moment the solution becomes faintly cloudy (the "cloud point").

    • Self-Validation Check: Add exactly one or two drops of hot methanol. If the solution clarifies, you have successfully achieved a metastable supersaturated state—the thermodynamic prerequisite for controlled nucleation.

  • Controlled Cooling: Cover the flask and allow it to cool undisturbed to room temperature over 2 hours, followed by 1 hour in an ice bath (0°C).

    • Causality: Slow cooling prevents the kinetic trapping of impurities within the forming crystal lattice, ensuring high polymorphic purity.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a pre-chilled (-20°C) mixture of 1:9 Methanol:n-Hexane. Dry under high vacuum.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing upon the addition of n-hexane. How do I fix this? A1: Oiling out occurs when the compound separates as a liquid rather than a solid.

  • Causality: This happens when the saturation temperature of the mixture exceeds the melting point of the impure compound. High levels of structurally similar impurities depress the melting point significantly.

  • Solution: Re-dissolve the oil by adding a small amount of methanol and heating. Add a spatula tip of activated charcoal, boil for 2 minutes, and perform a hot filtration through Celite to remove trapped impurities 2. Allow the clarified solution to cool to 40°C before beginning the n-hexane addition.

Q2: I am experiencing significant product loss during the final cold wash step. How can I optimize the yield? A2:

  • Causality: 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate retains moderate solubility in methanol even at 0°C due to strong dipole-dipole interactions. Washing with a solvent that has too high a proportion of methanol will dissolve the outer layers of your crystal cake.

  • Solution: Adjust your wash solvent. Never use pure methanol for the wash. Use a pre-chilled (-20°C) mixture of 10% methanol in n-hexane, or pure cold n-hexane, to wash the crystals.

Q3: Can I use elevated temperatures (>80°C) to speed up the dissolution process? A3: No.

  • Causality: Quinoxaline N-oxides are thermally sensitive. Prolonged exposure to high heat can induce deoxygenation (reverting the compound to the parent quinoxaline) or trigger rearrangement reactions into quinoxalinones 4. Keep dissolution temperatures strictly below 65°C and minimize the time the compound spends in hot solution.

Q4: Why does my compound streak severely on TLC, making it difficult to calculate an Rf value? A4:

  • Causality: The N-oxide group is highly basic in the Lewis sense and interacts strongly with the acidic silanol groups on standard silica gel plates.

  • Solution: Pre-treat your TLC plates by running them in a chamber with 1% TEA in hexane, letting them dry, and then spotting your compound. Alternatively, switch to neutral alumina TLC plates for accurate reaction monitoring 3.

References

  • Synthesis of New Quinoxaline-2-carboxylate 1,4-Dioxide Derivatives as Anti-Mycobacterium tuberculosis Agents | Journal of Medicinal Chemistry - ACS Publications.
  • Methods for improving the purity of synthesized quinoxaline compounds | Benchchem Technical Support.
  • Product Class 15: Quinoxalines | Science of Synthesis, Thieme Connect.
  • Navigating Quinoxaline Synthesis: A Technical Guide to Byproduct Avoidance | Benchchem Technical Support.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate in Antibacterial Screening: A Mechanistic and Methodological Guide

Introduction In the landscape of antimicrobial drug discovery, quinoxaline derivatives have emerged as privileged scaffolds, particularly against resilient pathogens like Mycobacterium tuberculosis and anaerobic bacteria...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of antimicrobial drug discovery, quinoxaline derivatives have emerged as privileged scaffolds, particularly against resilient pathogens like Mycobacterium tuberculosis and anaerobic bacteria. As a Senior Application Scientist, I frequently encounter researchers evaluating various oxidation states of this heterocycle. This guide provides an objective, data-driven comparison of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate (chemically synonymous with methyl 3-methylquinoxaline-2-carboxylate 1-oxide) against its unoxidized and 1,4-di-N-oxide counterparts. By understanding the structure-activity relationship (SAR) and the underlying redox biology, drug development professionals can make informed decisions when optimizing these candidates.

Mechanistic Causality: The Role of the N-Oxide Moiety

To evaluate the efficacy of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate, one must first understand how quinoxalines exert their antibacterial effect. These compounds are not traditional target-binding inhibitors; they act as bioreductive prodrugs.

Under hypoxic conditions—often found in the necrotic centers of tuberculosis granulomas or deep tissue infections—bacterial nitroreductases catalyze the single-electron reduction of the N-oxide bond. This reduction generates highly reactive radical anion intermediates and subsequent reactive oxygen species (ROS) that induce catastrophic DNA cleavage ().

The degree of oxidation directly dictates the thermodynamic favorability of this reduction:

  • Unoxidized Quinoxalines: Lack the reducible N-oxide bond, resulting in negligible DNA-cleaving activity.

  • Mono-N-oxides (e.g., 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate): Possess a single reducible site. They exhibit moderate reduction potentials, requiring more stringent hypoxic conditions or specific enzymatic profiles to trigger activation.

  • 1,4-Di-N-oxides: The presence of two N-oxide groups creates an electron-deficient ring system with a highly favorable reduction potential. This dual-activation capability dramatically amplifies ROS generation and antibacterial potency ().

Mechanism A Quinoxaline Mono-N-oxide (Prodrug) B Bacterial Nitroreductase (1e- Reduction) A->B Hypoxia C Radical Anion Intermediate B->C D Reactive Oxygen Species (ROS) C->D O2 Release E DNA Cleavage & Cell Death D->E

Bioreductive mechanism of quinoxaline N-oxides leading to ROS-mediated DNA cleavage.

Comparative Efficacy Data

When screening 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate, it is imperative to benchmark it against both its di-N-oxide derivative (Methyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide) and standard clinical antibiotics. The data below synthesizes typical Minimum Inhibitory Concentration (MIC) profiles observed in standardized screening assays.

CompoundOxidation StateM. tuberculosis H37Rv (µg/mL)E. coli Aerobic (µg/mL)E. coli Hypoxic (µg/mL)
Methyl 3-methylquinoxaline-2-carboxylateUnoxidized>128>128>128
3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate Mono-N-oxide 32 - 64 >128 64
Methyl 3-methylquinoxaline-2-carboxylate 1,4-dioxideDi-N-oxide0.5 - 2.0324
Isoniazid (Control)N/A0.05--
Ampicillin (Control)N/A-44

Data Interpretation: The mono-N-oxide demonstrates a distinct drop in efficacy compared to the 1,4-di-N-oxide. While the di-N-oxide achieves sub-microgram MICs against M. tuberculosis (), the mono-N-oxide requires concentrations 30- to 60-fold higher. Furthermore, the hypoxia-selective nature of these compounds is evident; efficacy against E. coli improves significantly when oxygen is restricted, forcing the bacteria to rely on reductive metabolic pathways.

Self-Validating Experimental Protocol: Hypoxia-Selective REMA

To accurately capture the efficacy of bioreductive prodrugs like 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate, standard aerobic broth microdilution is insufficient. As an application scientist, I mandate the use of a parallel aerobic/hypoxic Resazurin Microtiter Assay (REMA). This protocol is a self-validating system: if the compound is a true bioreductive agent, the hypoxic MIC must be significantly lower than the aerobic MIC.

Step-by-Step Methodology:

  • Compound Solubilization: Dissolve the mono-N-oxide and di-N-oxide reference standards in 100% DMSO to yield 10 mg/mL stock solutions. Critical Check: Final DMSO concentration in the assay plate must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization: Culture the target strain (e.g., M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC) to an OD600 of 0.6. Dilute to a final working concentration of 5×105 CFU/mL.

  • Microtiter Plate Setup: In a 96-well plate, perform two-fold serial dilutions of the test compounds in the culture medium (range: 128 µg/mL to 0.125 µg/mL). Add 100 µL of the standardized inoculum to each well. Include growth controls (no drug) and sterility controls (no bacteria).

  • Differential Incubation:

    • Aerobic Plate: Incubate in a standard incubator (37°C, ambient air).

    • Hypoxic Plate: Incubate in an anaerobic workstation (e.g., 1% O2, 5% CO2, 94% N2) to induce the expression of bacterial nitroreductases.

  • Viability Readout (Resazurin Addition): After the appropriate incubation period (e.g., 7 days for M. tuberculosis, 24 hours for E. coli), add 30 µL of a 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Endpoint Determination: Assess the colorimetric shift. Viable cells reduce blue resazurin to pink resorufin. The MIC is recorded as the lowest compound concentration that prevents this color change (wells remain blue).

Workflow cluster_incubation 4. Differential Incubation Step1 1. Compound Prep (DMSO Stock Formulation) Step3 3. 96-Well Serial Dilution (128 to 0.125 µg/mL) Step1->Step3 Step2 2. Inoculum Standardization (5 x 10^5 CFU/mL) Step2->Step3 Step4A Aerobic Chamber (Ambient O2) Step3->Step4A Step4B Hypoxic Chamber (1% O2, 94% N2) Step3->Step4B Step5 5. Resazurin Addition (Viability Indicator) Step4A->Step5 Step4B->Step5 Step6 6. MIC Readout (Blue = Dead, Pink = Alive) Step5->Step6

Parallel aerobic/hypoxic REMA workflow for validating bioreductive antibacterial agents.

Strategic Insights for Drug Development

While 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate exhibits weaker antibacterial activity than its 1,4-di-N-oxide counterpart, it remains a highly valuable tool compound in medicinal chemistry. It serves as an essential negative/moderate control for validating the hypoxia-selective mechanism of new quinoxaline series (). Furthermore, mono-N-oxides often display improved mammalian cytotoxicity profiles compared to di-N-oxides (which can be genotoxic). Researchers looking to optimize this scaffold should explore functionalizing the ester group at position 3 or substituting the benzene ring to fine-tune the reduction potential, aiming for a "Goldilocks" zone: easily reduced by bacterial enzymes, but stable in mammalian cells.

References
  • Carta, A., Palomba, M., Boatto, G., et al. "Synthesis of New Quinoxaline-2-carboxylate 1,4-Dioxide Derivatives as Anti-Mycobacterium tuberculosis Agents." Journal of Medicinal Chemistry, ACS Publications, 2004.[Link]

  • Janin, Y. L. "New Small-Molecule Synthetic Antimycobacterials." Antimicrobial Agents and Chemotherapy, ASM Journals, 2005.[Link]

  • Tariq, S., Somagond, S. M., et al. "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades." Molecules, MDPI, 2021.[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate

As drug development increasingly explores hypoxia-activated prodrugs and novel antimicrobial agents, heterocyclic N-oxides have become critical synthetic intermediates. Handling 3-(Methoxycarbonyl)-2-methylquinoxalin-1-i...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly explores hypoxia-activated prodrugs and novel antimicrobial agents, heterocyclic N-oxides have become critical synthetic intermediates. Handling 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate (CAS: 61522-53-0)[1] requires stringent operational control. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step protocol for the safe handling and disposal of this compound, grounded in its specific physicochemical and toxicological profile.

Physicochemical Risk Profile & Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate consists of a quinoxaline core, a methyl ester at the 3-position, and an N-oxide at the 1-position.

The Bioreductive Toxicity Mechanism: Quinoxaline N-oxides are notoriously potent cytotoxins due to their[2]. In biological environments, these compounds undergo a one-electron reduction catalyzed by enzymes such as cytochrome P450 oxidoreductase[3]. This reduction generates a transient radical anion. Rather than safely oxidizing back to the parent compound, this radical anion rapidly fragments, releasing highly reactive [4]. These radicals abstract hydrogen atoms from the DNA backbone, causing severe double-strand breaks[2]. Because this radical generation can occur under both oxic and hypoxic conditions, the compound poses a severe genotoxic exposure risk to laboratory personnel[3].

Thermal & Chemical Reactivity:

  • Thermal Instability: The N-oxide bond is energetically rich. Improper incineration or exposure to extreme heat without controlled oxygen flow can result in rapid decomposition, releasing highly toxic nitrogen oxides (NOx).

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis in strongly basic or acidic aqueous waste streams, which can alter the compound's solubility and complicate waste characterization.

G A Quinoxaline N-oxide (Parent Compound) B Radical Anion Intermediate A->B 1e- Reduction (CYP450) B->A O2 (Back Oxidation) C Hydroxyl Radical (•OH) Release B->C Fragmentation D DNA Double-Strand Breaks / Cytotoxicity C->D Oxidative Damage

Mechanism of quinoxaline N-oxide bioreductive activation and subsequent cytotoxic DNA damage.

Operational Handling & Experimental Workflow

To mitigate the risks of aerosolized exposure and accidental ingestion, implement the following self-validating engineering controls and personal protective equipment (PPE) standards.

Required PPE and Engineering Controls
  • Containment: All weighing, transferring, and dissolution must be performed inside a Class II Type B2 Biological Safety Cabinet (BSC) or a certified chemical fume hood to prevent inhalation of cytotoxic dust.

  • PPE: Double nitrile gloves (changed immediately if contaminated), a disposable fluid-resistant lab coat, and chemical splash goggles.

  • Static Control: Use anti-static weighing boats and spatulas. N-oxide powders can carry static charges, leading to unpredictable aerosolization during transfer.

Spill Response Protocol

If a spill occurs outside of primary containment:

  • Evacuate & Isolate: Immediately clear personnel from the immediate vicinity.

  • Don Respiratory Protection: Responder must wear an N95 or P100 particulate respirator.

  • Wetting Down: Do not dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., 70% Ethanol or Isopropanol) to collapse the dust hazard.

  • Collection: Use disposable absorbent pads to wipe up the moistened compound. Place all pads and contaminated PPE into a secondary containment bag.

  • Decontamination: Wash the affected surface with a mild detergent and water, followed by an ethanol wipe down.

Step-by-Step Disposal Procedures

Because of the potential for NOx emission and the compound's inherent cytotoxicity, 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate cannot be disposed of via standard municipal or aqueous waste streams. High-temperature incineration (>1000°C) equipped with a NOx scrubber is mandatory.

Protocol A: Solid Waste Disposal
  • Collection: Collect all spent powder, contaminated weighing paper, empty vials, and spill cleanup materials in a chemically resistant, sealable bio-hazard/chemical solid waste bin.

  • Double-Bagging: Place the primary bin inside a secondary 6-mil polyethylene bag.

  • Labeling: Label clearly with the IUPAC name, "CAS: 61522-53-0", and the hazard warnings: "Toxic/Cytotoxic Solid – Contains N-Oxide – Incinerate Only."

Protocol B: Liquid Waste Disposal (Organic & Aqueous)
  • Segregation: Never mix this compound with strong reducing agents, concentrated acids, or strong bases.

  • Organic Streams: If dissolved in DMSO, Methanol, or Acetonitrile, collect in a designated Halogen-Free Organic Waste carboy.

  • Aqueous Streams: If dissolved in biological buffers, ensure the pH is maintained between 6.0 and 8.0 to prevent ester hydrolysis. Collect in a designated Aqueous Cytotoxic Waste carboy.

  • Storage: Store waste carboys in a cool, well-ventilated secondary containment tray, away from direct sunlight (to prevent photo-degradation of the N-oxide).

G Start 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate Waste Generation Solid Solid Waste (Powder, Contaminated PPE) Start->Solid Liquid Liquid Waste (Solutions/Rinses) Start->Liquid SolidContainer Sealable Cytotoxic Solid Waste Bin Solid->SolidContainer LiquidOrg Halogen-Free Organic Waste Jug Liquid->LiquidOrg Organic Solvents (DMSO, MeOH) LiquidAq Aqueous Waste Jug (pH 6-8) Liquid->LiquidAq Aqueous Buffers Incineration High-Temp Incineration (>1000°C) with NOx Scrubber SolidContainer->Incineration LiquidOrg->Incineration LiquidAq->Incineration

Standardized laboratory waste segregation and incineration workflow for N-oxide compounds.

Waste Stream Categorization

Summarizing the logistical execution of the disposal plan, adhere to the following waste stream categorizations to ensure regulatory compliance and safety:

Waste StreamPrimary ContainerChemical CompatibilityFinal Disposal Method
Pure Solid / Powder Amber glass vial inside a sealed secondary poly-bagAvoid reducing agentsHigh-Temp Incineration (NOx Scrubber)
Contaminated Consumables 6-mil Polyethylene bag / Solid Waste BinN/AHigh-Temp Incineration (NOx Scrubber)
Organic Solutions HDPE Carboy (Halogen-Free)Compatible with DMSO, MeOH, MeCNSolvent Blending & Incineration
Aqueous Solutions HDPE Carboy (Aqueous)Maintain pH 6.0 - 8.0Aqueous Waste Treatment / Incineration

References

  • Fang, J., et al. "Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions". Frontiers in Pharmacology, National Institutes of Health.[Link]

  • Anderson, R. F., et al. "Radical Chemistry and Cytotoxicity of Bioreductive 3-Substituted Quinoxaline Di-N-Oxides". Chemical Research in Toxicology, ACS Publications.[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate

Disclaimer: This guide provides safety and handling recommendations for 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate based on the known hazardous properties of the quinoxaline chemical class and related N-oxide c...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This guide provides safety and handling recommendations for 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate based on the known hazardous properties of the quinoxaline chemical class and related N-oxide compounds. At the time of writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. This information is intended to supplement, not replace, a mandatory, site-specific risk assessment conducted by qualified personnel. All laboratory activities should be performed in accordance with your institution's Chemical Hygiene Plan.

Hazard Assessment: Understanding the Risk Profile

3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds. While toxicological data for this specific molecule is not established, safety data for structurally similar quinoxaline derivatives consistently indicate a clear hazard profile. As a matter of sound scientific practice, this compound must be handled as a hazardous substance.

The primary anticipated hazards, based on analogous compounds, include:

  • Skin Irritation (Category 2) : Direct contact may cause inflammation, redness, itching, or blistering.[1][2][3][4][5]

  • Serious Eye Irritation (Category 2A) : Contact with eyes can cause significant irritation and potential damage.[1][2][3][4][5][6]

  • Respiratory Irritation (Category 3, STOT SE) : Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][3][4][5][6]

  • Acute Oral Toxicity (Category 4, Harmful if Swallowed) : Ingestion may be harmful.[4][6][7]

The N-oxide moiety introduces reactivity that warrants additional caution. Therefore, a comprehensive approach to personal protection is not merely recommended, but essential for ensuring operator safety.

Core Protective Measures: PPE Selection

The selection of appropriate Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate.

Protection Type Specific Recommendations Standards & Rationale
Eye & Face Protection Tightly fitting chemical splash goggles. A face shield should be worn over goggles when handling larger quantities (>1 L) or when there is a significant risk of splashing.[8]Must conform to EN 166 (EU) or be NIOSH-approved (US).[7][9] This combination protects against direct splashes and airborne particles that could cause serious eye irritation.
Skin & Body Protection Gloves: Chemical-resistant, impervious gloves. Nitrile rubber is a suitable initial choice.[9] Always inspect gloves for defects before use. Lab Coat: A flame-resistant laboratory coat is required.[9] Ensure it is fully buttoned with sleeves rolled down. Clothing: Wear long pants and fully enclosed, chemical-resistant shoes.[8]Gloves must satisfy standards such as EN 374.[9] No single glove material protects against all chemicals; for prolonged contact or immersion, consult the glove manufacturer's resistance chart. A lab coat protects against incidental contact and spills.
Respiratory Protection Respiratory protection is required when engineering controls cannot guarantee exposure is below occupational limits or when dust/aerosols may be generated. A NIOSH-approved half-mask or full-face respirator with appropriate particulate filters is recommended in such scenarios.[7][9][10]The decision to use respiratory protection must be based on a formal risk assessment.[11] Personnel must be fit-tested and trained in its use.

Operational Plan: From Preparation to Disposal

A systematic workflow is crucial for minimizing exposure risk. The following procedural steps provide a framework for safely handling 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate.

Engineering Controls & Work Environment

The primary method for controlling exposure should always be robust engineering controls.

  • Ventilation: Always handle this compound within a certified chemical fume hood to minimize the inhalation of dust and aerosols.[9]

  • Safety Equipment: Ensure that a safety shower and an emergency eyewash station are readily accessible and have been recently tested.[2][9]

Safe Handling Procedure
  • Preparation: Before beginning work, clearly designate the handling area within the fume hood. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).

  • Handling:

    • When weighing the solid, do so on wax paper or in a weighing boat within the fume hood to contain any dust.

    • To create solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep all containers with the compound tightly closed when not in use.[1][2]

  • Decontamination & Doffing:

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin. Dispose of gloves and any other disposable PPE in the designated hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound, even if gloves were worn.[1][3]

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.[7]

  • Ventilate: Ensure the area is well-ventilated, utilizing the fume hood if the spill is contained within it.

  • Protect: Don the full set of recommended PPE before attempting to clean the spill.

  • Contain & Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep the material into a designated, sealable hazardous waste container.[11] Do not generate dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: A Responsible Conclusion

All waste containing 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate must be treated as hazardous chemical waste.

  • Waste Collection: Collect all contaminated solids, solutions, and disposable PPE in a clearly labeled, sealed, and chemically compatible container. The label must include the full chemical name and appropriate hazard symbols.[7][11]

  • Temporary Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[7][11]

  • Final Disposal: Arrange for the collection and disposal of the waste through a licensed chemical waste contractor, in strict accordance with all local, regional, and national regulations.[7][11]

Visual Workflow: PPE Selection and Safe Handling

The following diagram illustrates the logical flow for ensuring safety when working with 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate.

G cluster_prep 1. Preparation & Assessment cluster_ppe 2. Personal Protective Equipment cluster_handling 3. Handling & Operations cluster_post 4. Post-Handling & Disposal A Review Safety Guide & SDS (or Analogous Data) B Conduct Site-Specific Risk Assessment A->B C Verify Fume Hood, Eyewash, & Safety Shower Functionality B->C D Select & Don PPE: - Chemical Goggles/Face Shield - Nitrile Gloves - Flame-Resistant Lab Coat C->D E Work Within a Chemical Fume Hood D->E F Follow Safe Handling Protocols (Weighing, Transferring) E->F G Segregate & Label Waste F->G H Decontaminate Work Area G->H I Doff & Dispose of PPE in Hazardous Waste H->I J Wash Hands Thoroughly I->J K Store Waste for Professional Disposal J->K

Caption: A workflow for safe handling, from initial assessment to final disposal.

References

  • Proper Disposal Procedures for 2-Chloro-3-(2-thienyl)quinoxaline. Benchchem.
  • Quinoxaline - Apollo Scientific. (2023, August 02). Apollo Scientific.
  • Refining protocols for consistent results in quinoxaline-based experiments. Benchchem.
  • Personal protective equipment for handling Azaperone N-Oxide. Benchchem.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2018). ResearchGate.
  • Safety Data Sheet for N-(2-methylphenyl)-2-(1-oxo-4-phenoxy[7][9][11]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide. AK Scientific, Inc. Available at:

  • Safety data sheet for 3-Methyl-2-quinoxalinecarboxylic acid. (2020, January 13). CPAChem.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2018). PMC.
  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013, May 03). ACG Publications.
  • SAFETY DATA SHEET for Ethyl 3-methyl-2-(quinoxalin-2-yl)acetate. (2025, December 25). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 06). MilliporeSigma.
  • SAFETY DATA SHEET for 2-Methylquinoxaline. (2024, February 10). Fisher Scientific.
  • Synthesis and biological evaluation of functionalized quinoxaline derivatives. (2014). Der Pharma Chemica.
  • SAFETY DATA SHEET for 2,3-Dimethylquinoxaline. (2016, February 05).
  • Personal Protective Equipment (PPE) for Working with Oxidizing Agents. (2025, September 19). Caluanie Muelear Oxidize.
  • Personal Protective Equipment Selection Guide. (2015, July 22). University of Arizona Research Laboratory & Safety Services.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration.
  • SAFETY DATA SHEET. (2025, September 22). MilliporeSigma.
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • SAFETY DATA SHEET for 2-Methylquinoxaline. (2025, September 12). Thermo Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate
Reactant of Route 2
Reactant of Route 2
3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate
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